4-Bromo-N-ethyl-2-methoxybenzamide

Lipophilicity LogP Drug-likeness

4-Bromo-N-ethyl-2-methoxybenzamide (CAS 1245563-19-2) is a trisubstituted benzamide derivative featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and an N-ethyl substituent on the amide nitrogen. It belongs to the broader class of 2-methoxybenzamide scaffolds, which are recognized as privileged structures in medicinal chemistry, particularly as hedgehog (Hh) signaling pathway inhibitors targeting the Smoothened (Smo) receptor.

Molecular Formula C10H12BrNO2
Molecular Weight 258.115
CAS No. 1245563-19-2
Cat. No. B593851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-ethyl-2-methoxybenzamide
CAS1245563-19-2
Molecular FormulaC10H12BrNO2
Molecular Weight258.115
Structural Identifiers
SMILESCCNC(=O)C1=C(C=C(C=C1)Br)OC
InChIInChI=1S/C10H12BrNO2/c1-3-12-10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyDXGNTNGOHSQCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-ethyl-2-methoxybenzamide (CAS 1245563-19-2) | Benzamide Building Block for Medicinal Chemistry and Chemical Synthesis Procurement


4-Bromo-N-ethyl-2-methoxybenzamide (CAS 1245563-19-2) is a trisubstituted benzamide derivative featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and an N-ethyl substituent on the amide nitrogen [1]. It belongs to the broader class of 2-methoxybenzamide scaffolds, which are recognized as privileged structures in medicinal chemistry, particularly as hedgehog (Hh) signaling pathway inhibitors targeting the Smoothened (Smo) receptor [2]. With a molecular formula of C10H12BrNO2 and a molecular weight of 258.11 g/mol, this compound serves as a versatile small-molecule scaffold and synthetic intermediate for constructing more complex pharmaceutical candidates and agrochemical agents [1].

Why 4-Bromo-N-ethyl-2-methoxybenzamide (CAS 1245563-19-2) Cannot Be Interchanged with Generic Benzamide Analogs


Within the 2-methoxybenzamide scaffold family, seemingly minor variations in N-alkyl substitution pattern, halogen position, or the presence of the ortho-methoxy group produce quantifiable differences in lipophilicity, polar surface area, and steric profile that can profoundly influence downstream synthetic reactivity and drug-like physicochemical properties . Generic substitution with the unsubstituted 4-bromo-2-methoxybenzamide (CAS 812667-44-0) results in a LogP reduction of approximately 0.36 units and loss of the N-ethyl group's steric and metabolic stability contributions [1]. Conversely, substituting the N-ethyl with N-isopropyl (CAS 1257664-91-7) increases LogP to ~3.17 and molecular weight to 272.14 g/mol, altering solubility and permeability profiles [2]. Even a positional isomer shift from 4-bromo to 5-bromo (CAS 899143-59-0) changes the electronic environment of the aryl bromide, potentially affecting palladium-catalyzed cross-coupling efficiency [3]. These quantifiable differences mean that interchanging analogs without re-optimizing synthetic conditions or re-evaluating pharmacokinetic properties can lead to failed reactions or misleading structure-activity relationship (SAR) data.

4-Bromo-N-ethyl-2-methoxybenzamide (CAS 1245563-19-2) Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation: N-Ethyl vs. Unsubstituted Amide and N-Isopropyl Analogs

The N-ethyl substitution on 4-Bromo-N-ethyl-2-methoxybenzamide yields a computed XLogP3 of 2.8, which is intermediate between the unsubstituted 4-bromo-2-methoxybenzamide (LogP 2.44) and the bulkier N-isopropyl analog (LogP ~3.17) [1][2][3]. This represents a +0.36 LogP increase over the primary amide and a -0.37 LogP decrease relative to the isopropyl derivative, positioning the N-ethyl compound within the optimal lipophilicity range (LogP 2-3) often targeted for CNS drug candidates while maintaining adequate aqueous solubility [4].

Lipophilicity LogP Drug-likeness Permeability ADME

Topological Polar Surface Area (TPSA) Differentiation: 2-Methoxy vs. Non-Methoxy Benzamide Scaffolds

The presence of the 2-methoxy substituent on 4-Bromo-N-ethyl-2-methoxybenzamide increases its TPSA to 38.3 Ų compared to 29.1 Ų for the non-methoxylated analog 4-Bromo-N-ethylbenzamide (CAS 41882-25-1), a difference of +9.2 Ų . Conversely, the N-ethyl substitution lowers TPSA relative to the primary amide 4-bromo-2-methoxybenzamide (PSA 53.31 Ų), due to the replacement of one hydrogen bond donor (NH2 → NH) with an alkyl group [1]. The target compound has one H-bond donor (amide NH) and two H-bond acceptors (amide C=O and methoxy O), compared to one donor and one acceptor for the analog lacking the 2-methoxy group .

TPSA Polar Surface Area Blood-Brain Barrier Solubility Physicochemical Properties

N-Alkyl Chain Length and Molecular Weight: Rational Selection Among N-Methyl, N-Ethyl, and N-Isopropyl Analogs

The N-ethyl group on 4-Bromo-N-ethyl-2-methoxybenzamide (MW 258.11 g/mol) represents a 14 Da mass increment over the N-methyl analog (MW 244.09 g/mol, CAS 1228957-03-6) and a 14 Da decrement relative to the N-isopropyl analog (MW 272.14 g/mol, CAS 1257664-91-7) [1]. This incremental molecular weight difference is accompanied by changes in rotatable bond count: the N-ethyl analog has 3 rotatable bonds, compared to 2 for N-methyl and 4 for N-isopropyl [1]. In medicinal chemistry campaigns, N-ethyl substitution on benzamide scaffolds has been associated with improved metabolic stability compared to N-methyl through attenuation of N-dealkylation, without the excessive steric bulk that can reduce target binding affinity [2].

Molecular Weight N-Alkyl Substitution Lead Optimization Metabolic Stability Library Design

Aryl Bromide Positional Isomerism: 4-Bromo vs. 5-Bromo Differentiation for Cross-Coupling Reactivity

4-Bromo-N-ethyl-2-methoxybenzamide (CAS 1245563-19-2) bears the bromine atom at the 4-position (para to the amide carbonyl), whereas its positional isomer 5-bromo-N-ethyl-2-methoxybenzamide (CAS 899143-59-0) places bromine at the 5-position (meta to the amide, para to the methoxy) [1][2]. Although both isomers share the same molecular formula (C10H12BrNO2) and molecular weight (258.11 g/mol), the para-bromo orientation in the target compound positions the reactive site para to the electron-withdrawing amide group, which can influence oxidative addition rates in palladium-catalyzed cross-coupling reactions [3]. The 4-bromo isomer benefits from the electron-withdrawing effect of the amide carbonyl through resonance, potentially enhancing reactivity in Suzuki-Miyaura couplings compared to the 5-bromo isomer where the bromine is meta to the amide and para to the electron-donating methoxy group [3].

Cross-Coupling Suzuki-Miyaura Regioselectivity Aryl Halide Reactivity Bromine Position

Storage Condition and Stability Profile Differentiation: Refrigerated Storage Requirement

4-Bromo-N-ethyl-2-methoxybenzamide requires sealed, dry storage at 2-8°C according to its manufacturer specifications, whereas the simpler analog 4-bromo-2-methoxybenzamide (CAS 812667-44-0) is specified for storage at room temperature . The N-ethyl substitution, combined with the 2-methoxy group, appears to increase the compound's sensitivity to thermal degradation or moisture, necessitating refrigerated conditions to maintain the certified ≥95% purity over the shelf life . This differential storage requirement has direct implications for procurement planning, shipping logistics (potential cold chain requirements), and laboratory storage infrastructure.

Storage Stability Cold Chain Handling Requirements Shelf Life Procurement Logistics

Purity Specification and Vendor Availability: 95% Standard vs. 97-98% HPLC Grade Options

The standard commercial purity specification for 4-Bromo-N-ethyl-2-methoxybenzamide is 95%, as confirmed by multiple independent vendors including AKSci, Fluorochem, Leyan, and Chemscene . However, select suppliers such as Zhengzhou Kangfuchen Pharmaceutical Technology offer enhanced purity grades of 98% by HPLC, providing an option for applications requiring higher chemical homogeneity . In comparison, the N-methyl analog (CAS 1228957-03-6) and N-isopropyl analog (CAS 1257664-91-7) are also typically offered at 95% purity, indicating that the 95% baseline is a class-wide standard for this benzamide series, while the availability of higher 97-98% grades varies by supplier and may command a price premium .

Purity HPLC Quality Control Procurement Specifications Vendor Comparison

4-Bromo-N-ethyl-2-methoxybenzamide (CAS 1245563-19-2): Recommended Procurement and Research Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Targeting CNS-Penetrant Kinase or GPCR Inhibitors

The intermediate LogP (XLogP3 = 2.8) and TPSA (38.3 Ų) of 4-Bromo-N-ethyl-2-methoxybenzamide place it within favorable ranges for CNS drug candidates, making it a preferred scaffold for synthesizing focused libraries targeting neurological kinases or GPCRs where blood-brain barrier penetration is desired . The N-ethyl group provides a balance of lipophilicity for membrane permeability while the 2-methoxy group contributes an additional hydrogen bond acceptor that can engage protein target residues in the binding pocket [1].

Suzuki-Miyaura Cross-Coupling for Diversification of the 4-Position in Parallel Synthesis

The 4-bromo substituent, positioned para to the electron-withdrawing amide carbonyl, is expected to undergo efficient oxidative addition with palladium(0) catalysts, enabling high-yielding Suzuki-Miyaura couplings with aryl or heteroaryl boronic acids . This reactivity profile is anticipated to be superior to the 5-bromo positional isomer (CAS 899143-59-0), where the bromine is meta to the amide and para to the electron-donating methoxy group, potentially slowing oxidative addition [1]. Researchers requiring robust and predictable cross-coupling performance should prioritize the 4-bromo isomer.

Structure-Activity Relationship (SAR) Exploration of N-Alkyl Chain Length in Benzamide-Based Inhibitors

With a molecular weight of 258.11 g/mol and an N-ethyl substituent, this compound serves as the midpoint entry in a systematic N-alkyl SAR series spanning N-methyl (244.09 g/mol), N-ethyl, and N-isopropyl (272.14 g/mol) analogs . The N-ethyl group offers a 14 Da mass increment over N-methyl with one additional rotatable bond, allowing medicinal chemists to evaluate the impact of incremental steric bulk and lipophilicity on target potency, selectivity, and metabolic stability without the confounding effects of larger structural changes [1].

High-Purity Building Block Procurement for Fragment-Based Drug Discovery (FBDD) or Biophysical Assays

For fragment-based screening campaigns or biophysical assays (e.g., SPR, ITC, NMR) where chemical homogeneity is critical for reliable hit identification, the availability of 4-Bromo-N-ethyl-2-methoxybenzamide at 97-98% HPLC purity from select suppliers provides a procurement advantage over the predominantly 95%-grade N-methyl and N-isopropyl analogs . Additionally, procurement teams should plan for refrigerated storage (2-8°C) and potential cold chain shipping to maintain purity integrity, a requirement not shared by the room-temperature-stable primary amide analog [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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